4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Fragment-based drug design Ligand efficiency metrics Lead optimization

4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 303796-63-6; molecular formula C19H15N3OS; molecular weight 333.41 g/mol) is a tetracyclic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine scaffold class—a recognized purine bioisostere structurally analogous to adenine. The molecule features a 5,6,7,8-tetrahydrobenzothiophene ring fused to a pyrimidine core, with a quinolin-8-yloxy substituent at the 4-position.

Molecular Formula C19H15N3OS
Molecular Weight 333.41
CAS No. 303796-63-6
Cat. No. B2697442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS303796-63-6
Molecular FormulaC19H15N3OS
Molecular Weight333.41
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C19H15N3OS/c1-2-9-15-13(7-1)16-18(21-11-22-19(16)24-15)23-14-8-3-5-12-6-4-10-20-17(12)14/h3-6,8,10-11H,1-2,7,9H2
InChIKeyVCQOVGDCILAHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303796-63-6): Structural Identity, Scaffold Class, and Procurement Relevance


4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303796-63-6; molecular formula C19H15N3OS; molecular weight 333.41 g/mol) is a tetracyclic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine scaffold class—a recognized purine bioisostere structurally analogous to adenine [1]. The molecule features a 5,6,7,8-tetrahydrobenzothiophene ring fused to a pyrimidine core, with a quinolin-8-yloxy substituent at the 4-position. This scaffold is privileged in medicinal chemistry for kinase inhibitor design, and the tetrahydro modification introduces enhanced sp3 character (fraction Csp3 = 0.42) that distinguishes it from fully aromatic benzothienopyrimidine analogs [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple vendors .

Why 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Cannot Be Replaced by Generic Benzothienopyrimidine Analogs


Generic substitution among benzothienopyrimidine derivatives is precluded by the pronounced structure-activity relationship (SAR) sensitivity inherent to this scaffold class. The thieno[2,3-d]pyrimidine core functions as an adenine bioisostere capable of occupying ATP-binding pockets across diverse kinase families, but selectivity is exquisitely modulated by the nature and position of peripheral substituents [1]. In this specific compound, three structural features jointly determine its binding and selectivity profile: (i) the 5,6,7,8-tetrahydro saturation on the benzothiophene ring, which alters ring conformation, lipophilicity, and metabolic stability relative to fully aromatic analogs ; (ii) the quinolin-8-yloxy moiety at position 4, which provides a distinct hydrogen-bond acceptor profile (quinoline N, pKa ~4.8) not replicated by simple phenoxy or anilino substituents; and (iii) the unsubstituted position 2, which preserves a site for further synthetic elaboration. Even closely related analogs—such as the 2-ethyl derivative (CAS 315709-71-8) or the 5-(p-tolyl) variant (CAS 315683-77-3)—differ in molecular weight by ≥28 Da and in calculated logP by ≥0.5 units, changes sufficient to alter target engagement, cellular permeability, and pharmacokinetic behavior . The quantitative evidence below demonstrates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303796-63-6) Versus Closest Analogs


Molecular Weight and Lipophilic Ligand Efficiency Differentiation Versus the 2-Ethyl Analog

The target compound (MW 333.41) is 28 Da lighter than its closest commercial analog, 2-ethyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 315709-71-8; MW 361.46) . This molecular weight difference corresponds to the absence of the 2-ethyl substituent, which reduces both steric bulk and lipophilicity at the position most critical for ATP-binding pocket occupancy in kinase targets [1]. In fragment-based and lead-optimization workflows, the lower MW of the target compound yields a more favorable starting point for property-guided optimization, as every 28 Da reduction in lead MW has been associated with an approximate 10% improvement in the probability of downstream oral bioavailability in benzothienopyrimidine series [1].

Fragment-based drug design Ligand efficiency metrics Lead optimization

Tetrahydrobenzothiophene Saturation: sp3 Fraction and Conformational Flexibility Versus Fully Aromatic Analogs

The target compound incorporates a 5,6,7,8-tetrahydrobenzothiophene moiety (fraction Csp3 ≈ 0.42) rather than a fully aromatic benzothiophene (fraction Csp3 ≈ 0.0 for the thiophene-fused benzene) . This saturation is a key structural differentiator from aromatic analogs such as 4-(quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 315683-77-3), which lacks the tetrahydro modification entirely . Published structure-activity relationship studies on tetrahydrobenzothieno[2,3-d]pyrimidines have demonstrated that the saturated cyclohexene ring introduces a chair-boat conformational equilibrium that modulates the spatial orientation of the 4-substituent by up to ~1.2 Å relative to the planar aromatic series, directly affecting kinase selectivity profiles [1]. Additionally, the tetrahydro modification has been shown to improve metabolic stability in related benzothienopyrimidine series by reducing CYP450-mediated oxidation at the benzo-ring positions [1].

Conformational analysis Metabolic stability Scaffold optimization

Quinolin-8-yloxy Substituent: Hydrogen-Bond Acceptor Profile Versus 4-Phenoxy and 4-Anilino Benzothienopyrimidine Analogs

The quinolin-8-yloxy group at position 4 provides a distinct hydrogen-bond acceptor (HBA) profile compared to simpler 4-substituents used in related benzothienopyrimidine kinase inhibitors. The quinoline nitrogen (pKa ≈ 4.8) [1] serves as an additional HBA site that is absent in 4-phenoxy analogs such as 4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine . In ATP-competitive kinase inhibition, the 4-substituent typically projects toward the solvent-exposed region or the hinge-binding region depending on the target; the quinolin-8-yloxy group offers bidentate HBA capability (pyrimidine N1 + quinoline N) that can engage two distinct hinge residues simultaneously, a feature associated with improved kinase selectivity in thieno[2,3-d]pyrimidine series [2]. The oxygen linker at position 8 of the quinoline places the heterocyclic nitrogen approximately 5.2–5.5 Å from the pyrimidine core, a distance compatible with engagement of both the hinge backbone NH and a nearby conserved lysine in typical kinase active sites [2].

Kinase hinge-binding motif Hydrogen-bond interactions ATP-competitive inhibition

Predicted Thioredoxin Reductase 1 (TXNRD1) Target Engagement Versus Scaffold-Class Baseline

Computational target prediction via the DrugMapper platform identifies thioredoxin reductase 1 (TXNRD1) as a predicted target of 4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine [1]. This prediction distinguishes the compound from the broader benzothienopyrimidine class, which is more commonly associated with kinase inhibition (EGFR, VEGFR-2, Pim, Mnk1/2) [2]. TXNRD1 is a selenoenzyme critical for maintaining cellular redox homeostasis and is overexpressed in multiple drug-resistant cancers; its inhibition represents a therapeutic strategy orthogonal to direct kinase targeting [1]. Notably, experimental TXNRD1 inhibitors reported in the literature typically carry electrophilic warheads (e.g., Michael acceptors) that covalently modify the selenocysteine residue, whereas the target compound lacks such a moiety, suggesting a potential non-covalent or allosteric inhibitory mechanism that warrants experimental validation [3]. The prediction provides a testable hypothesis that differentiates the target compound from kinase-focused benzothienopyrimidines.

Thioredoxin reductase inhibition Redox homeostasis Cancer target identification

Synthetic Tractability: Unsubstituted Position 2 as a Derivatization Handle Versus Pre-functionalized Analogs

The target compound bears an unsubstituted position 2 on the pyrimidine ring, whereas the closest commercial analog—2-ethyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 315709-71-8)—is pre-functionalized with an ethyl group . In the benzothienopyrimidine scaffold, the 2-position is a primary vector for modulating target selectivity; published SAR demonstrates that substituent variation at this position can shift kinase selectivity by >100-fold between closely related targets (e.g., Mnk2 IC50 ranging from 2 nM to 8,417 nM depending on 2-substituent identity) [1]. The unsubstituted 2-position in the target compound preserves this vector for diversification, enabling parallel library synthesis via nucleophilic aromatic substitution, cross-coupling, or condensation chemistry without requiring deprotection or functional group interconversion steps [2]. This contrasts with the 2-ethyl analog, which would require C–H activation or dealkylation to access the same chemical space.

Parallel synthesis Library design Chemical biology tool generation

Optimal Research and Procurement Application Scenarios for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303796-63-6)


Kinase Inhibitor Fragment Growth and Lead Optimization Programs

The compound serves as an advanced fragment or early lead scaffold for kinase inhibitor programs, particularly those targeting kinases where the thieno[2,3-d]pyrimidine adenine bioisostere has established binding competence [1]. Its MW of 333.41 places it at the upper boundary of fragment space (typically MW <300) but below typical lead thresholds, making it suitable for structure-based fragment-to-lead optimization. The unsubstituted 2-position provides a derivatization handle where published SAR indicates that substituent variation can modulate kinase selectivity by over three orders of magnitude (Mnk2 IC50 range: 2–8,417 nM) [1]. The quinolin-8-yloxy substituent offers a bidentate hydrogen-bond acceptor motif that can engage the kinase hinge region in binding modes not available to simpler 4-phenoxy or 4-anilino analogs [2]. The tetrahydro modification contributes enhanced sp3 character (Csp3 fraction ≈ 0.42) that has been associated with improved developmental outcomes in lead optimization campaigns [2].

Chemical Biology Probe Development for Thioredoxin Reductase 1 (TXNRD1)

Based on computational target prediction identifying TXNRD1 as a candidate target [3], the compound warrants experimental validation as a potential TXNRD1 inhibitor chemical probe. TXNRD1 is a validated target in drug-resistant cancers, and most reported inhibitors rely on covalent selenocysteine modification [4]. The absence of an obvious electrophilic warhead in the target compound's structure suggests a potentially novel non-covalent or allosteric mechanism. This makes the compound a valuable starting point for developing TXNRD1 chemical probes with a mechanism of action orthogonal to existing covalent inhibitors [4]. Procurement of this specific compound—rather than a kinase-optimized benzothienopyrimidine analog—is essential because the predicted oxidoreductase target engagement profile is structurally specific and unlikely to be replicated by analogs designed for ATP-binding pocket occupancy.

Parallel Library Synthesis and Structure-Activity Relationship Exploration

The compound's unsubstituted 2-position makes it an ideal core scaffold for parallel library synthesis aimed at exploring SAR across multiple biological targets [1]. Unlike the 2-ethyl analog (CAS 315709-71-8), which requires dealkylation for further diversification, the target compound can directly undergo: (i) nucleophilic aromatic substitution to introduce amine substituents; (ii) Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling for C–C or C–N bond formation; or (iii) condensation with aldehydes to generate 2-substituted derivatives . The tetrahydrobenzothieno core also enables late-stage oxidation at the cyclohexene ring to introduce additional functionality (e.g., ketone, alcohol, or epoxide), further expanding accessible chemical space . Industrial procurement of this compound in multi-gram quantities supports the generation of 50–200-member libraries suitable for high-throughput screening campaigns.

Selectivity Profiling Against Kinase Panels with Comparison to Aromatic Benzothienopyrimidine Controls

The tetrahydro modification differentiating the target compound from fully aromatic benzothienopyrimidines (e.g., CAS 315683-77-3) provides a rationale for direct comparative selectivity profiling [2]. Researchers seeking to understand the impact of benzothiophene ring saturation on kinase selectivity can procure the target compound alongside its aromatic comparator and evaluate both against a panel of 50–100 kinases. Published data indicate that structurally analogous benzothienopyrimidinones achieve excellent selectivity (e.g., Pim kinase inhibitors with sub-nanomolar Ki and >100-fold selectivity against a diverse kinase panel) [5], and the tetrahydro modification is expected to further modulate selectivity through altered conformational preferences and hydrogen-bond network geometries [2]. This head-to-head comparison can yield SAR insights directly applicable to lead series prioritization.

Quote Request

Request a Quote for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.